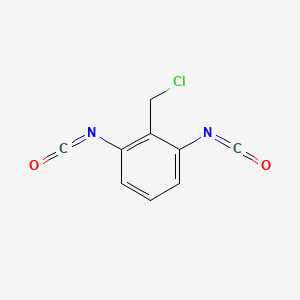
1-Nonyl-1-azacyclotridecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Nonyl-1-azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane. The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt (II) acetate, to obtain a mixture of cyclododecanol and cyclododecanone. This mixture is dehydrogenated to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield this compound .
Industrial Production Methods
An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to this compound by heating to 160°C. This method achieves an overall yield of up to 93% .
Análisis De Reacciones Químicas
Types of Reactions
1-Nonyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in various substituted lactams and derivatives.
Aplicaciones Científicas De Investigación
1-Nonyl-1-azacyclotridecan-2-one has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of nylon-12 and other polyamides.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Widely used in the production of engineering plastics, automotive parts, and electronic devices.
Mecanismo De Acción
The mechanism of action of 1-Nonyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. As a lactam, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biological processes and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Caprolactam: Another lactam used in the production of nylon-6.
Valerolactam: Used in the synthesis of nylon-5.
Pyrrolidone: A smaller lactam used in various chemical applications.
Uniqueness
1-Nonyl-1-azacyclotridecan-2-one is unique due to its larger ring size compared to other lactams, which imparts distinct physical and chemical properties. Its ability to form nylon-12, a high-performance engineering plastic, sets it apart from other lactams .
Propiedades
Número CAS |
58331-35-4 |
|---|---|
Fórmula molecular |
C21H41NO |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
1-nonyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-10-13-16-19-22-20-17-14-11-8-6-7-9-12-15-18-21(22)23/h2-20H2,1H3 |
Clave InChI |
WTCXHBYLBRORRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1CCCCCCCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)





![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
